molecular formula C21H16O2 B14735230 Phenyl 3,3-diphenylprop-2-enoate CAS No. 5472-00-4

Phenyl 3,3-diphenylprop-2-enoate

Cat. No.: B14735230
CAS No.: 5472-00-4
M. Wt: 300.3 g/mol
InChI Key: STGOLAFJMXBRLY-UHFFFAOYSA-N
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Description

Phenyl 3,3-diphenylprop-2-enoate is an ester derivative of 3,3-diphenylprop-2-enoic acid, where the phenyl group replaces the hydroxyl hydrogen of the carboxylic acid. These analogs are primarily used as ultraviolet (UV) filters in cosmetics, stabilizers, or intermediates in organic synthesis . The phenyl ester’s unique aromatic substituent may influence its photostability, solubility, and environmental persistence compared to its alkyl or cyano-substituted counterparts.

Properties

CAS No.

5472-00-4

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

phenyl 3,3-diphenylprop-2-enoate

InChI

InChI=1S/C21H16O2/c22-21(23-19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16H

InChI Key

STGOLAFJMXBRLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)OC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 3,3-diphenylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of 3,3-diphenylprop-2-enoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Phenyl 3,3-diphenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl 3,3-diphenylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism by which phenyl 3,3-diphenylprop-2-enoate exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in electron transfer reactions, making it a potential candidate for redox reactions. Its phenyl groups can interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key structural and physicochemical properties of phenyl 3,3-diphenylprop-2-enoate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS No. Key Applications
This compound* C21H16O2 300.36 Phenyl ester Not specified Likely UV filter/stabilizer (inferred)
Ethyl 3,3-diphenylprop-2-enoate C17H16O2 252.31 Ethyl ester 17792-17-5 Intermediate in organic synthesis
2-Ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate (Octocrylene) C24H27NO2 361.48 2-ethylhexyl ester, cyano group 6197-30-4 UV filter in sunscreens
tert-Butyl 3,3-diphenylprop-2-enoate C19H20O2 280.36 tert-Butyl ester 83759-73-3 Potential polymer stabilizer
2-(Diethylamino)ethyl 3,3-diphenylprop-2-enoate C21H25NO2 323.43 Aminoethyl ester 101952-46-9 Pharmaceutical intermediate

Functional Group Impact on Properties

  • Octocrylene: The 2-ethylhexyl ester and cyano group enhance lipophilicity, making it effective in sunscreen formulations for skin adhesion and UVB absorption . Its molecular weight (361.48 g/mol) contributes to its persistence in marine environments, as evidenced by its detection in dolphin blubber at concentrations up to 108 ng·g⁻¹ .
  • tert-Butyl 3,3-diphenylprop-2-enoate: The tert-butyl group may improve thermal stability, suggesting utility in polymer or material science applications .
  • This compound: The phenyl ester’s aromaticity could reduce solubility in aqueous environments but enhance UV absorption in the UVA/UVB range, similar to benzophenone derivatives .

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